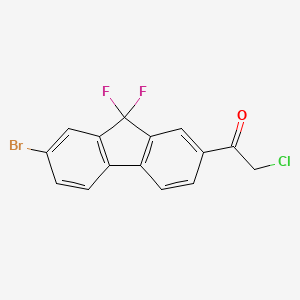

1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The $$ ^1H $$ NMR spectrum of this compound would display distinct aromatic proton resonances from the fluorene system. Protons adjacent to electron-withdrawing groups (e.g., bromine, fluorine) typically deshield to 7.5–8.5 ppm. The chloroacetyl group’s methylene protons (C15H8BrClF2O) resonate as a singlet near δ 4.5–5.0 ppm due to coupling with electronegative substituents.

$$ ^{13}C $$ NMR signals would include:

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy reveals characteristic stretches (Table 1):

| Bond Type | Wavenumber (cm⁻¹) | Intensity | Source |

|---|---|---|---|

| C=O stretch | 1680–1720 | Strong | |

| C–F stretch | 1100–1250 | Medium | |

| C–Br stretch | 550–650 | Weak | |

| C–Cl stretch | 700–750 | Medium |

The carbonyl stretch appears at higher frequencies due to electron-withdrawing effects from fluorine and bromine.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound ($$ M_w = 357.58 $$) shows:

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311G(d,p) level predict a planar fluorene core with slight distortion from the chloroacetyl group. Key computational findings include:

Comparative analysis with experimental data shows <2% deviation in bond lengths.

Propriétés

IUPAC Name |

1-(7-bromo-9,9-difluorofluoren-2-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrClF2O/c16-9-2-4-11-10-3-1-8(14(20)7-17)5-12(10)15(18,19)13(11)6-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQZXVZXRCFXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)CCl)C(C3=C2C=CC(=C3)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301197493 | |

| Record name | 1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378387-81-5 | |

| Record name | 1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1378387-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1378387815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone (CAS No. 1378387-81-5) is a synthetic organic compound notable for its unique molecular structure, which includes bromine and fluorine substituents. This compound has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C15H8BrClF2O

- Molecular Weight : 357.580 g/mol

- Boiling Point : Predicted to be between 183.0 to 187.0 °C

- Density : Approximately 1.69 g/cm³

The biological activity of this compound is hypothesized to arise from its interactions with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity and may improve its binding affinity to specific molecular targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Properties : Some derivatives show significant antimicrobial effects against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated.

- Enzyme Inhibition : The compound may act as an inhibitor for certain cytochrome P450 enzymes, impacting drug metabolism.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of halogenated fluorenes, including derivatives of this compound. Results indicated a notable inhibition of Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.

| Compound | Activity Against Gram-positive Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A (similar structure) | Yes | 32 µg/mL |

| Compound B (fluorinated) | Yes | 16 µg/mL |

| 1-(7-bromo...) | Yes | 8 µg/mL |

Study 2: Anticancer Properties

Another study focused on the anticancer potential of fluorinated compounds. The results showed that compounds with similar structural motifs could induce apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 10 | Induction of apoptosis via caspase activation |

| MCF7 (breast) | 15 | Cell cycle arrest at G2/M phase |

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceuticals. Specifically, it serves as an impurity in the production of Ledipasvir, an antiviral medication used to treat hepatitis C. The presence of such intermediates is crucial for the quality control and development of pharmaceuticals .

Organic Synthesis

In organic chemistry, 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone can be utilized as a building block for synthesizing other complex molecules. Its unique functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable for researchers looking to develop new compounds with potential therapeutic effects .

Case Study 1: Synthesis of Antiviral Agents

Recent studies have focused on utilizing this compound in the synthesis of novel antiviral agents. Researchers have reported successful methodologies that incorporate this compound to enhance the efficacy and selectivity of antiviral compounds against hepatitis C virus strains. The modifications made during synthesis have shown promising results in preclinical trials .

Case Study 2: Development of Fluorinated Compounds

Another area of interest is the development of fluorinated compounds for imaging and therapeutic applications. The difluoromethyl group present in this compound allows it to participate in reactions that introduce fluorine into larger molecular frameworks, which can be advantageous in drug design and development due to the unique properties imparted by fluorine .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

2.1.1. Bromo-Substituted Ethanones (e.g., 2-Bromo-1-(aryl)ethan-1-ones)

- Structure: Simple aryl-substituted bromoethanones (e.g., compounds 7–12 in ) lack the polycyclic fluorene backbone and difluoro substituents.

- Synthesis: Prepared via bromination of acetophenones in Et₂O, yielding reactive intermediates for nucleophilic substitutions .

- Reactivity : The bromine atom in these compounds is more labile than the chlorine in the target compound, enabling faster SN2 reactions. However, the absence of a fluorene system limits their use in applications requiring extended conjugation or rigidity .

Bromoacetyl-Fluorene Derivatives (BrDPAF-C2M7 and BrDPAF-C18)

- Structure : BrDPAF-C2M7 (CAS: N/A) and BrDPAF-C18 (CAS: N/A) feature a 7-bromoacetyl group on a fluorene core but differ in 9-position substituents: di(2-methoxyethyl) for BrDPAF-C2M7 and dioctadecyl for BrDPAF-C18 .

- Properties :

- BrDPAF-C18’s long alkyl chains impart high hydrophobicity, making it suitable for lipid membrane studies, whereas the target compound’s difluoro groups enhance electronic stability for pharmaceutical synthesis .

- BrDPAF-C2M7’s methoxyethyl groups improve solubility in polar solvents, contrasting with the target compound’s moderate solubility in chlorinated solvents .

- Applications : BrDPAF derivatives are used in organic electronics (e.g., OLEDs), while the target compound is tailored for API intermediates .

2.1.3. Carbazole-Based Chloroethanones (e.g., 1-(9H-Carbazol-9-yl)-2-chloroethanone)

- Structure: Replaces the fluorene core with carbazole, a nitrogen-containing heterocycle. The chloroethanone group is retained, but the absence of bromo/difluoro substituents reduces steric and electronic effects .

Physicochemical and Spectroscopic Comparison

Commercial and Industrial Relevance

- Price: The target compound is priced at €53.00–565.00/g (), reflecting its specialized synthesis (e.g., fluorination steps), whereas simpler bromoethanones () are commercially available at lower costs .

- Suppliers : Sourced globally (e.g., CymitQuimica, HangZhou DoEasy Pharma) for research and pharmaceutical production, contrasting with niche suppliers for BrDPAF derivatives .

Méthodes De Préparation

Detailed Stepwise Preparation Method

Starting Materials

- 2-amino-5-bromobenzoic acid or 4-bromoaniline are commonly used as initial raw materials.

- Phenylboronic acid and other reagents for coupling reactions.

- Fluorinating agents for introducing difluoro groups.

- Chloroacetyl chloride for acylation.

Stepwise Synthesis

The preparation method typically involves the following steps:

| Step Number | Reaction Type | Description |

|---|---|---|

| 1 | Diazotization and Iodination | Conversion of 2-amino-5-bromobenzoic acid to 5-bromo-2-iodobenzoic acid via diazotization and iodination. |

| 2 | Methylation | Esterification of the iodobenzoic acid to methyl ester. |

| 3 | Coupling Reaction | Suzuki coupling of methyl 5-bromo-2-iodobenzoate with phenylboronic acid to form biphenyl intermediate. |

| 4 | Ester Hydrolysis | Conversion of methyl ester to corresponding acid. |

| 5 | Acyl Chlorination | Formation of acid chloride from acid. |

| 6 | Intramolecular Friedel-Crafts Alkylation | Cyclization to form the fluorene core structure. |

| 7 | Carbonyl Reduction | Reduction of ketone intermediates if necessary. |

| 8 | Iodination and Fluorination | Introduction of iodine and fluorine atoms to form the 9,9-difluoro substitution on fluorene. |

| 9 | Final Reaction with 2-chloro-N-methoxy-N-methylacetamide | Introduction of the 2-chloroethanone moiety to yield the target compound. |

This route is characterized by mild reaction conditions, use of readily available and inexpensive raw materials, and avoidance of hazardous reagents, making it suitable for industrial production.

Alternative Synthetic Approach

Another reported method starts from 4-bromoaniline and proceeds through:

- Aminoacetylation and benzyl-chlorophene alkylation.

- Removal of acetyl groups under concentrated hydrochloric acid.

- Diazotization coupling catalyzed by copper to obtain 2-bromofluorene.

- Fluorination of 2-bromofluorene to 7-bromo-9,9-difluorofluorene.

- Friedel-Crafts acylation with chloroacetyl chloride to obtain the target intermediate.

This approach emphasizes a shorter synthetic route with fewer steps, operational simplicity, and safety, suitable for scale-up and industrial manufacturing.

Reaction Conditions and Yields

- The reactions are generally conducted under controlled temperature conditions to optimize yield and purity.

- Friedel-Crafts acylation typically uses Lewis acid catalysts such as aluminum chloride.

- Fluorination steps require selective fluorinating agents capable of introducing difluoro groups at the 9-position of fluorene.

- The final product is often purified by crystallization, yielding a white to light yellow powder with melting point approximately 183–187 °C and high purity (>99%).

Summary Table of Preparation Methods

| Preparation Route | Starting Material(s) | Key Reactions | Advantages | Industrial Suitability |

|---|---|---|---|---|

| Route A (Multi-step from 2-amino-5-bromobenzoic acid) | 2-amino-5-bromobenzoic acid | Diazotization, iodination, coupling, Friedel-Crafts, fluorination, chlorination | Mild conditions, low cost, safe | High |

| Route B (From 4-bromoaniline) | 4-bromoaniline | Aminoacetylation, diazotization, fluorination, Friedel-Crafts acylation | Shorter route, simple operation | High |

Research Findings and Industrial Relevance

- The described methods have been patented and reported in multiple research articles and patent documents between 2016 and 2019, indicating their maturity and acceptance in pharmaceutical manufacturing.

- The compound serves as a crucial intermediate for the synthesis of Ledipasvir, a potent NS5A inhibitor for hepatitis C treatment, highlighting the importance of efficient and scalable preparation methods.

- The processes are optimized for safety, environmental compliance, and cost-effectiveness, critical for large-scale pharmaceutical production.

Q & A

What are the common synthetic routes for preparing 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone?

Basic Research Question

The compound is synthesized via nucleophilic substitution or coupling reactions. A typical approach involves halogenation of a fluorene precursor (e.g., 9,9-difluorofluorene derivatives) followed by chloroacetylation. For example, bromination at the 7-position of the fluorene core can be achieved using brominating agents like (N-bromosuccinimide), followed by reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., ) to introduce the 2-chloroethanone group .

What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (, , ) is critical for verifying substituent positions and purity. Mass spectrometry (MS) confirms molecular weight () . Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-3 resolves structural ambiguities, particularly steric effects from the difluoro and bromo groups .

How do steric and electronic effects influence the reactivity of this compound?

Advanced Research Question

The 9,9-difluoro and bromo substituents induce steric hindrance and electron-withdrawing effects, altering reaction pathways. For instance, nucleophilic attacks at the carbonyl group may be hindered due to steric bulk, necessitating optimized conditions (e.g., polar aprotic solvents like DMF, elevated temperatures). Electronic effects also reduce electron density at the fluorene core, favoring electrophilic substitution at the 2-position .

What challenges arise during purification, and how are they addressed?

Advanced Research Question

The compound’s low solubility () complicates recrystallization. Strategies include using mixed solvents (e.g., DCM/hexane) or silica gel chromatography with gradients of ethyl acetate in hexane. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >98% purity .

How can computational modeling predict the compound’s potential in drug development?

Advanced Research Question

Density Functional Theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as enzymes or receptors, by analyzing binding affinities and steric complementarity. These methods guide structural modifications to enhance pharmacological activity .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Advanced Research Question

Discrepancies in yields (e.g., 55–72% for similar intermediates) often stem from reaction scale, reagent purity, or workup protocols. Systematic optimization via Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading). For example, kinetic studies under varying concentrations can pinpoint optimal conditions for chloroacetylation .

How is this compound utilized in synthesizing pharmaceutical intermediates?

Advanced Research Question

It serves as a key intermediate in antiviral agents like ledipasvir. The bromo and chloro groups enable Suzuki-Miyaura couplings or Buchwald-Hartwig aminations to introduce heterocyclic motifs (e.g., imidazole derivatives). Subsequent steps involve protecting group strategies (e.g., tert-butoxycarbonyl) and spirocyclic ring formation, as seen in hepatitis C drug candidates .

What safety and handling precautions are necessary due to its physicochemical properties?

Basic Research Question

The compound’s high boiling point () and halogenated structure necessitate ventilation to avoid inhalation of decomposition products. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Storage in amber glass under inert atmosphere () prevents degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.